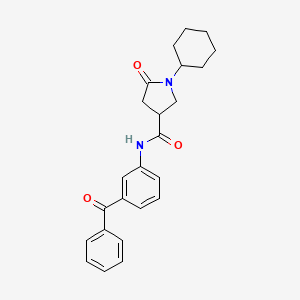![molecular formula C15H15F3N2O2 B12905829 Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- CAS No. 828938-87-0](/img/structure/B12905829.png)
Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C16H17F3N2O It is known for its unique structure, which includes a trifluoroacetyl group and a dihydroquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide typically involves the following steps:
Formation of the Dihydroquinoline Core: The initial step involves the synthesis of the dihydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the dihydroquinoline core with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The dihydroquinoline moiety can also interact with aromatic residues in proteins, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide: Unique due to its trifluoroacetyl group and dihydroquinoline core.
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
N-(2,2-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2-dihydroquinolin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroacetyl group enhances its reactivity and binding affinity, while the dihydroquinoline core provides structural stability and versatility in chemical reactions.
特性
CAS番号 |
828938-87-0 |
|---|---|
分子式 |
C15H15F3N2O2 |
分子量 |
312.29 g/mol |
IUPAC名 |
N-[2,2-dimethyl-1-(2,2,2-trifluoroacetyl)quinolin-6-yl]acetamide |
InChI |
InChI=1S/C15H15F3N2O2/c1-9(21)19-11-4-5-12-10(8-11)6-7-14(2,3)20(12)13(22)15(16,17)18/h4-8H,1-3H3,(H,19,21) |
InChIキー |
FHYAYDQIZMOOOM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



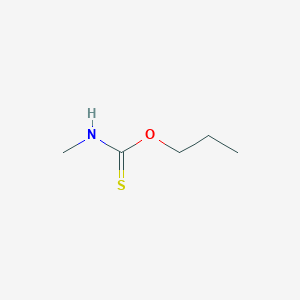

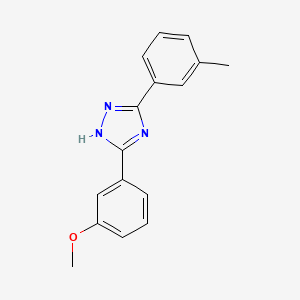

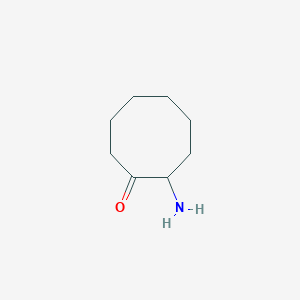
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)


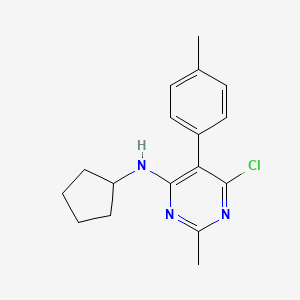
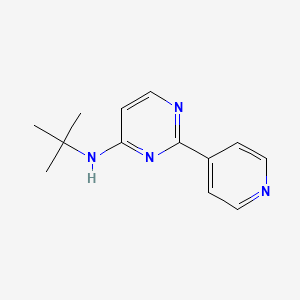
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
